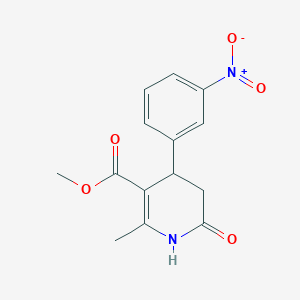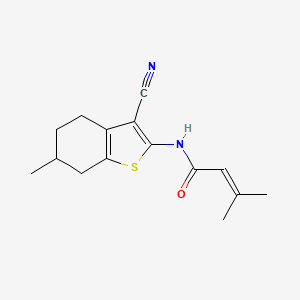![molecular formula C22H28N2O2 B4928326 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)
1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone, also known as MEOP or 4-MeO-PBP, is a psychoactive compound that belongs to the piperazine class. It is a designer drug that has been used recreationally for its euphoric and stimulating effects. However, there is also scientific research being conducted on this compound to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood. However, it has been suggested that it acts as a serotonin and dopamine reuptake inhibitor, as well as a serotonin receptor agonist (Rickli et al., 2015). This may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase extracellular levels of serotonin and dopamine in the brain, as well as to increase locomotor activity in rats (Rickli et al., 2015). It has also been shown to induce hyperthermia and increase heart rate and blood pressure in rats (Kavanagh et al., 2013). These effects suggest that 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has stimulant-like properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its potency and selectivity for certain receptors, which may allow for more precise and targeted research. However, one limitation is its potential toxicity and the need for careful handling and disposal of the compound.
Direcciones Futuras
There are several potential future directions for research on 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone. One area of interest is its potential therapeutic applications, such as in the treatment of depression or addiction. Additionally, further studies could be conducted to better understand its mechanism of action and potential side effects. Finally, research could also focus on developing more efficient and safer synthesis methods for 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone.
In conclusion, 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone is a psychoactive compound that has been used recreationally but also has potential scientific research applications. Its synthesis method has been described, and research has been conducted on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. There are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of 1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone involves the reaction of 4-methoxybenzyl chloride with 2,5-dimethylpiperazine, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through purification and crystallization. This synthesis method has been described in a scientific paper by Kavanagh et al. (2013).
Aplicaciones Científicas De Investigación
1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone has been used as a research tool in various scientific studies. For example, it has been used as a ligand for the serotonin 5-HT2A receptor in binding studies (Rickli et al., 2015). It has also been used as a reference compound in analytical studies to detect and identify designer drugs in biological samples (Mardal et al., 2016).
Propiedades
IUPAC Name |
1-[4-[4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-14-22(26-4)17(2)13-20(16)15-23-9-11-24(12-10-23)21-7-5-19(6-8-21)18(3)25/h5-8,13-14H,9-12,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNUABYAUBMDLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(4-Methoxy-2,5-dimethylphenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)

![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)

![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![ethyl [2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4928321.png)